4-chloro-N'-phenylbenzohydrazide

Description

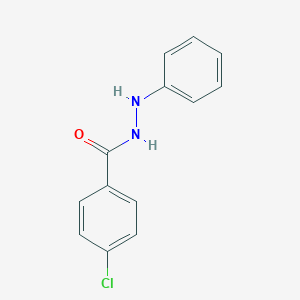

4-Chloro-N'-phenylbenzohydrazide is a Schiff base derivative characterized by a benzohydrazide backbone (–C(O)–NH–N=CH–) substituted with a chlorine atom at the para position of the benzoyl group and a phenyl group at the hydrazide nitrogen (Fig. 1). Its synthesis typically involves condensation of 4-chlorobenzohydrazide with aromatic aldehydes under acidic or catalytic conditions .

Properties

CAS No. |

15089-07-3 |

|---|---|

Molecular Formula |

C13H11ClN2O |

Molecular Weight |

246.69 g/mol |

IUPAC Name |

4-chloro-N'-phenylbenzohydrazide |

InChI |

InChI=1S/C13H11ClN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |

InChI Key |

FHLLMNAAJMLCIX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |

Other CAS No. |

15089-07-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Impact on Antiparasitic and Anticancer Activity

Key Findings :

- Indole and Coumarin Hybrids : The coumarin-oxypropyl-indole hybrid () demonstrates anti-leishmanial activity, likely due to enhanced π-π stacking and hydrogen bonding with parasitic targets.

- Morpholine Ring: Compound 5f’s morpholinoethyl group improves solubility and target affinity, resulting in selective cytotoxicity against breast cancer cells .

- Electron-Withdrawing Groups: The 4-cyano and 2-trifluoromethyl groups in VPC-70619 are critical for N-Myc inhibition, as their removal reduces activity by >50% .

Structural and Crystallographic Insights

Table 2: Crystallographic and Structural Comparisons

Key Findings :

- Coordination Chemistry: Organotin derivatives () exhibit incomplete coordination in synthetic reactions, highlighting challenges in predicting structural outcomes.

Metal Complexes and Corrosion Inhibition

Table 3: Metal Complex Performance in Corrosion Inhibition

| Metal Complex | Quantum Parameters (EHOMO, ELUMO) | Inhibition Efficiency | Reference |

|---|---|---|---|

| Mn(II)-Benzohydrazide | High EHOMO (-5.2 eV) | 89% (anodic inhibitor) | |

| Co(II)-Benzohydrazide | Moderate EHOMO (-5.5 eV) | 78% |

Key Findings :

- Electron-Donating Capacity : Higher EHOMO values correlate with better corrosion inhibition, as seen in Mn(II) complexes .

Protein Binding and Bioavailability

The hydrazone derivative 4-chloro-N′-(pyridin-2-ylmethylene)benzohydrazide (CPBH) binds to Sudlow’s site I of serum albumin via static quenching, with structural rigidity in the binding pocket requiring high activation energy . This suggests that substituents influencing molecular flexibility may alter pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.